molecular formula C12H15N3O B5582830 [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA

Cat. No.: B5582830
M. Wt: 217.27 g/mol
InChI Key: LQYGMXMCMKIKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA typically involves the reaction of 2-methylindole with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It has been investigated for its interactions with various enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-9(6-7-14-12(13)16)10-4-2-3-5-11(10)15-8/h2-5,15H,6-7H2,1H3,(H3,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYGMXMCMKIKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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